molecular formula C22H30N2O3S B10972122 1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

1-[(4-Tert-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

Cat. No.: B10972122
M. Wt: 402.6 g/mol
InChI Key: CBAJEBCVLNSZPC-UHFFFAOYSA-N
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Description

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-METHOXYBENZYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-METHOXYBENZYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the sulfonyl and methoxybenzyl groups. Common synthetic routes include:

    Step 1: Formation of the piperazine ring through cyclization reactions.

    Step 2: Introduction of the sulfonyl group via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Step 3: Attachment of the methoxybenzyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-METHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-METHOXYBENZYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-METHOXYBENZYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(2-FUROYL)PIPERAZINE
  • 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(2-PYRIDYL)PIPERAZINE

Uniqueness

1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(4-METHOXYBENZYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O3S/c1-22(2,3)19-7-11-21(12-8-19)28(25,26)24-15-13-23(14-16-24)17-18-5-9-20(27-4)10-6-18/h5-12H,13-17H2,1-4H3

InChI Key

CBAJEBCVLNSZPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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